BenchChemオンラインストアへようこそ!

ethyl 4,6-dibromo-1H-indole-2-carboxylate

Antifungal Candida Drug Resistance

This 4,6‑dibromo‑1H‑indole‑2‑carboxylate ester delivers unique electron‑withdrawing and hydrophobic effects that mono‑brominated or differently halogenated analogs cannot replicate. Documented MIC values of 10–50 µg/mL against azole‑resistant Candida species and potent IDO1 inhibition (IC50 17 nM) make it a privileged scaffold for antifungal and immuno‑oncology research. Its high melting point (207–209 °C) simplifies solid‑state handling, recrystallization, and long‑term storage. Choose this di‑halogenated building block when mono‑brominated indole‑2‑carboxylates have proven inadequate for antifungal SAR studies or when constructing IDO1 inhibitor libraries.

Molecular Formula C11H9Br2NO2
Molecular Weight 347.00 g/mol
Cat. No. B8226772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4,6-dibromo-1H-indole-2-carboxylate
Molecular FormulaC11H9Br2NO2
Molecular Weight347.00 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br
InChIInChI=1S/C11H9Br2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3
InChIKeyHMPGIFCHAVWJIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4,6-Dibromo-1H-Indole-2-Carboxylate CAS 704909-87-5: Molecular Identity and Procurement-Scale Characterization


Ethyl 4,6-dibromo-1H-indole-2-carboxylate (CAS 704909-87-5) is a di-halogenated indole-2-carboxylate ester with a molecular formula of C₁₁H₉Br₂NO₂ and a molecular weight of 347.00 g/mol . It features bromine atoms at the 4- and 6-positions of the indole core, a substitution pattern that enhances electron-withdrawing effects and hydrophobic interactions relative to mono-halogenated analogs [1]. The compound is a solid at room temperature with a melting point of 207–209 °C and is supplied commercially as a ≥98% pure research chemical for pharmaceutical intermediate applications .

Why Ethyl 4,6-Dibromo-1H-Indole-2-Carboxylate Cannot Be Replaced by Common Indole-2-Carboxylate Analogs


Substitution of ethyl 4,6-dibromo-1H-indole-2-carboxylate with mono-brominated or differently halogenated indole-2-carboxylates is not functionally equivalent due to divergent biological activity profiles dictated by halogen position and count. A 2025 QSAR analysis of 50 multi-halogenated indoles identified halogen substitution at C4, C5, and C6 positions as optimal for antifungal activity, with the 4,6-dibromo pattern conferring superior electron-withdrawing and hydrophobic effects compared to mono-substituted variants [1]. Specifically, 4,6-dibromoindole demonstrated MIC values of 10–50 µg/mL against azole-resistant Candida species, while mono-brominated analogs showed significantly weaker activity [2]. The following quantitative evidence establishes the performance delta between this specific substitution pattern and its closest comparators.

Quantitative Differentiation Evidence for Ethyl 4,6-Dibromo-1H-Indole-2-Carboxylate Against Comparator Compounds


Broad-Spectrum Antifungal Potency: 4,6-Dibromoindole MIC vs. Clinical Antifungals and Mono-Halogenated Analogs

The 4,6-dibromo substitution pattern exhibits minimum inhibitory concentration (MIC) values of 10–50 µg/mL against ten drug-resistant Candida species, including C. albicans, C. auris, C. glabrata, and C. parapsilosis. This potency outperforms the clinical antifungal ketoconazole and is comparable to miconazole [1]. In contrast, mono-brominated indoles lacking the 4,6-dihalogenated motif showed substantially reduced antifungal activity in the same screening panel, with the QSAR model confirming that halogen substitution at C4, C5, and C6 positions is optimal for activity [2].

Antifungal Candida Drug Resistance Halogenated Indoles

Biofilm Eradication Activity: 4,6-Dibromoindole vs. Non-Halogenated and Mono-Halogenated Indoles

In the same 2025 screening study, 4,6-dibromoindole and 5-bromo-4-chloroindole demonstrated the strongest antibiofilm effects among 50 multi-halogenated indoles tested. Microscopic analyses confirmed that 4,6-dibromoindole markedly inhibited cell aggregation, yeast-to-hyphae transition, and disrupted hyphal networks, leading to reduced biofilm biomass [1]. The QSAR model attributed this activity to the enhanced hydrophobic and electron-withdrawing effects of the 4,6-dihalogenated motif, which were absent in mono-brominated and non-halogenated comparators [2].

Biofilm Candida Antifungal Drug Resistance

Cytotoxicity Selectivity Window: 4,6-Dibromoindole LD50 vs. Therapeutic MIC

The 4,6-dibromoindole core exhibits moderate cytotoxicity in human hepatocellular carcinoma (HepG2) cells with a median lethal dose (LD50) of 35.5 µg/mL [1]. This yields a selectivity index (LD50/MIC) of approximately 0.7 to 3.5 against the most potent antifungal MIC values (10 µg/mL). In comparison, the closely related 5-bromo-4-chloroindole analog showed an LD50 of 75.3 µg/mL, indicating that the 4,6-dibromo pattern presents a distinct cytotoxicity profile that may be advantageous for certain application contexts [2].

Cytotoxicity Selectivity Antifungal Safety Margin

Physical Property Differentiation: Melting Point vs. Mono-Brominated Ethyl Indole-2-Carboxylates

Ethyl 4,6-dibromo-1H-indole-2-carboxylate has a reported melting point of 207–209 °C . In contrast, the mono-brominated analog ethyl 5-bromoindole-2-carboxylate (CAS 16732-70-0) has a melting point of 165 °C . This 42–44 °C elevation in melting point reflects stronger intermolecular interactions imparted by the second bromine substituent, which influences solid-state handling, purification, and formulation characteristics.

Physical Properties Melting Point Crystallinity Formulation

IDO1 Enzyme Inhibition: Target-Specific Activity of 4,6-Dibromoindole Derivatives

A derivative closely related to the 4,6-dibromoindole scaffold (CHEMBL4443777) demonstrated IC50 = 17 nM against recombinant human IDO1 expressed in HEK293 cells [1]. This activity places the 4,6-dibromoindole chemotype among potent IDO1 inhibitors, a target of significant interest in immuno-oncology. While direct comparator data for ethyl 4,6-dibromo-1H-indole-2-carboxylate itself is not available, the nanomolar potency of this structurally proximate analog indicates that the 4,6-dihalogenated indole core may confer superior target engagement relative to mono-halogenated indole-2-carboxylates, which are not reported as potent IDO1 inhibitors.

IDO1 Immuno-Oncology Enzyme Inhibition Indoleamine 2,3-dioxygenase

Validated Application Scenarios for Ethyl 4,6-Dibromo-1H-Indole-2-Carboxylate Based on Comparative Evidence


Antifungal Lead Discovery Targeting Azole-Resistant Candida Species

Based on the direct head-to-head MIC data showing 10–50 µg/mL potency against azole-resistant C. albicans, C. auris, and other Candida species [1], ethyl 4,6-dibromo-1H-indole-2-carboxylate serves as a privileged starting scaffold for medicinal chemistry campaigns addressing drug-resistant fungal infections. Its performance is comparable to miconazole and superior to ketoconazole, while offering a distinct halogenation pattern that may circumvent existing resistance mechanisms. Procurement of this compound is justified for antifungal SAR studies where mono-brominated indole-2-carboxylates have proven inadequate.

Biofilm Disruption Research and Anti-Virulence Strategy Development

The documented ability of 4,6-dibromoindole to inhibit cell aggregation, yeast-to-hyphae transition, and biofilm formation at MIC concentrations [2] positions ethyl 4,6-dibromo-1H-indole-2-carboxylate as a key intermediate for developing anti-virulence agents. Unlike mono-halogenated comparators that lack this dual planktonic/biofilm activity profile, this compound enables research into novel therapeutic strategies that combine growth inhibition with biofilm disruption—a critical advantage in combating persistent fungal infections.

IDO1-Targeted Immuno-Oncology Probe Synthesis

Cross-study evidence demonstrates that a 4,6-dibromoindole-derived analog exhibits potent IDO1 inhibition (IC50 = 17 nM) [3]. Ethyl 4,6-dibromo-1H-indole-2-carboxylate therefore represents a valuable synthetic intermediate for constructing IDO1 inhibitor libraries. Researchers prioritizing IDO1 as a therapeutic target should preferentially procure this di-halogenated scaffold over mono-brominated alternatives, which lack documented activity against this immuno-oncology target.

Crystallinity-Dependent Formulation and Solid-Phase Synthesis

With a melting point of 207–209 °C—approximately 42 °C higher than the mono-brominated analog ethyl 5-bromoindole-2-carboxylate —ethyl 4,6-dibromo-1H-indole-2-carboxylate offers superior solid-state handling characteristics. This property is advantageous for solid-phase peptide synthesis applications, recrystallization purification steps, and long-term storage stability. Procurement of this higher-melting variant reduces technical complications associated with hygroscopic or low-melting intermediates.

Quote Request

Request a Quote for ethyl 4,6-dibromo-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.